3-(5-Bromo-2-furyl)-5-(4-nitrobenzyl)-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromo-2-furyl)-5-(4-nitrobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a bromine atom, a nitrobenzyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-furyl)-5-(4-nitrobenzyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Formation of the oxadiazole ring: This involves the reaction of a hydrazide with a nitrile or a carboxylic acid derivative under dehydrating conditions.
Attachment of the nitrobenzyl group: This can be done through a nucleophilic substitution reaction where the oxadiazole ring is reacted with a nitrobenzyl halide.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the nitrobenzyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Products with oxidized furan or nitrobenzyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with various substituents replacing the bromine atom.
Scientific Research Applications
3-(5-Bromo-2-furyl)-5-(4-nitrobenzyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-furyl)-5-(4-nitrobenzyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzyl group suggests potential interactions with electron-rich sites, while the bromine atom and oxadiazole ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
3-(5-Bromo-2-furyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the nitrobenzyl group.
3-(5-Bromo-2-furyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole: Similar structure with a methyl group instead of a nitro group on the benzyl ring.
Uniqueness: 3-(5-Bromo-2-furyl)-5-(4-nitrobenzyl)-1,2,4-oxadiazole is unique due to the presence of both the nitrobenzyl group and the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.
Properties
Molecular Formula |
C13H8BrN3O4 |
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Molecular Weight |
350.12 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H8BrN3O4/c14-11-6-5-10(20-11)13-15-12(21-16-13)7-8-1-3-9(4-2-8)17(18)19/h1-6H,7H2 |
InChI Key |
YYJCKUPESBOPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)C3=CC=C(O3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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